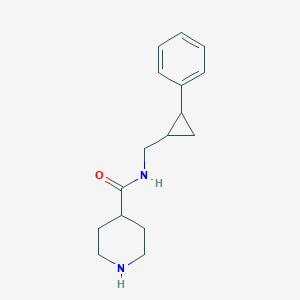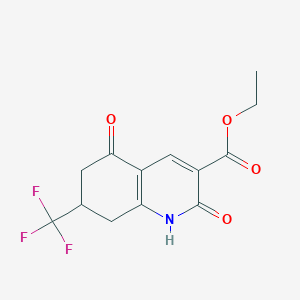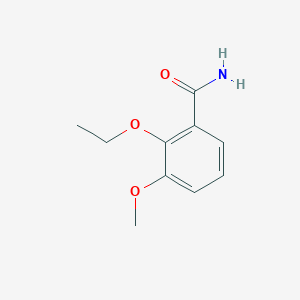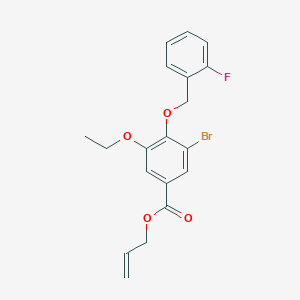![molecular formula C6H11NO B15229842 3-Oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B15229842.png)
3-Oxabicyclo[3.2.0]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxabicyclo[3.2.0]heptan-6-amine is a bicyclic amine compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol This compound is characterized by its unique bicyclic structure, which includes an oxygen atom integrated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.2.0]heptan-6-amine can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly efficient and allows for the preparation of enantiomerically enriched derivatives. Another method involves the hydroformylation of cyclopent-3-en-1-ols followed by intramolecular cyclization and oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.2.0]heptan-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds. These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
3-Oxabicyclo[3.2.0]heptan-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different chemical properties.
3-Oxabicyclo[3.2.0]heptan-2-one: A related compound used as a core building block in the synthesis of sesquiterpenes.
Uniqueness
3-Oxabicyclo[320]heptan-6-amine is unique due to its specific amine functionality and the presence of an oxygen atom in the bicyclic ring system
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-oxabicyclo[3.2.0]heptan-6-amine |
InChI |
InChI=1S/C6H11NO/c7-6-1-4-2-8-3-5(4)6/h4-6H,1-3,7H2 |
InChI Key |
ILYYOUOYMCOHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isothiazolo[3,4-c]pyridin-3-amine](/img/structure/B15229763.png)
![6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15229773.png)
![1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B15229776.png)
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B15229777.png)



![Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate](/img/structure/B15229803.png)


![(1S,5S)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15229820.png)

![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)
![tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229850.png)
